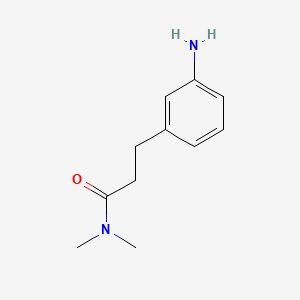

3-(3-aminophenyl)-N,N-dimethylpropanamide

描述

Overview of Aminophenyl Propanamide Derivatives in Chemical Science

Aminophenyl propanamide derivatives are a class of organic molecules characterized by three key structural features: a phenyl ring (a six-carbon aromatic ring), an amino group (-NH2) attached to the phenyl ring, and a propanamide group. The propanamide moiety consists of a three-carbon chain with a carbonyl group double-bonded to an oxygen atom and single-bonded to a nitrogen atom.

The versatility of this chemical scaffold allows for a wide range of derivatives, with substitutions possible on the phenyl ring, the amino group, and the propanamide nitrogen. These modifications can significantly influence the molecule's physical and chemical properties, such as its solubility, polarity, and reactivity. In the case of 3-(3-aminophenyl)-N,N-dimethylpropanamide, the amino group is at the meta-position (position 3) of the phenyl ring, and the nitrogen of the propanamide is substituted with two methyl groups.

In the broader context of chemical science, aminophenyl propanamide derivatives are valuable intermediates in organic synthesis. The amino group can be readily modified to form other functional groups, making it a useful handle for constructing more complex molecules. Furthermore, the amide bond is a fundamental linkage in peptides and proteins, and synthetic molecules containing this bond are often explored for their potential biological activities.

Academic Significance and Research Context of the this compound Scaffold

While direct research on this compound is limited, the academic significance of its core structure, the aminophenyl propanamide scaffold, can be inferred from studies on related compounds. The presence of both an aromatic amine and an amide functional group within the same molecule presents interesting possibilities for research in medicinal chemistry and materials science.

The aminophenyl portion of the scaffold is a common feature in many biologically active compounds. For instance, molecules containing the aminophenyl group have been investigated for their potential as anticancer agents. One study focused on the discovery and optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against both sensitive and resistant cancer cell lines. nih.gov This highlights the potential for aminophenyl derivatives to serve as a foundation for the development of new therapeutic agents.

The propanamide portion of the scaffold is also of interest. Propanamide derivatives have been explored for various therapeutic applications. For example, research into carboxamide and propanamide derivatives bearing a phenylpyridazine core has been conducted to investigate their potential as inhibitors of cholinesterase enzymes, which is relevant to the study of Alzheimer's disease. nih.gov

The combination of these two key moieties in the this compound scaffold suggests that it could be a valuable building block for the synthesis of novel compounds with diverse biological activities. Its structural features could allow for interactions with various biological targets.

Historical Development of Related Amide-Containing Compounds in Academic Literature

The study of amide-containing compounds has a rich history in organic chemistry, dating back to the early days of the field. The amide bond is one of the most fundamental and stable functional groups, and its formation is a cornerstone of organic synthesis. wikipedia.org

Historically, the synthesis of amides was often achieved through the reaction of a carboxylic acid with an amine at high temperatures. Over the years, a multitude of more sophisticated and milder methods have been developed to facilitate amide bond formation. These methods often involve the "activation" of the carboxylic acid to make it more reactive towards the amine. Common activating agents include thionyl chloride to form an acid chloride, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

The development of efficient amide synthesis methods has been crucial for many areas of chemistry, most notably in peptide synthesis. The ability to form peptide bonds (a type of amide bond) in a controlled and efficient manner is essential for creating synthetic peptides and proteins for research and therapeutic purposes.

The Schotten-Baumann reaction, a method for forming amides from amines and acid chlorides, is a classic example of a named reaction in organic chemistry that has been instrumental in the synthesis of a wide range of amide-containing compounds. Modern organic chemistry continues to see the development of new and improved methods for amide synthesis, focusing on efficiency, selectivity, and sustainability. masterorganicchemistry.com For instance, methods for the direct synthesis of amides from carboxylic acids and hydrazines have been reported, offering a simple and effective route to these important molecules. rsc.org

Detailed Research Findings

Properties of a Related Compound: N-(3-aminophenyl)propanamide

To provide some context, the properties of a closely related compound, N-(3-aminophenyl)propanamide, which lacks the N,N-dimethyl substitution, are presented in the table below. These properties are sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

This data is for N-(3-aminophenyl)propanamide and is intended to be illustrative of the general properties of this class of compounds.

General Methods for Amide Synthesis

The synthesis of compounds like this compound would likely follow established protocols for amide bond formation. A general synthetic approach could involve the reaction of 3-aminophenylpropanoic acid with dimethylamine (B145610) in the presence of a suitable coupling agent. Alternatively, 3-aminophenylpropanoyl chloride could be reacted with dimethylamine.

Below is a table summarizing some common methods for amide synthesis. libretexts.org

| Method | Reactants | Reagents/Conditions |

| From Acid Chlorides | Acid Chloride + Amine | Base (e.g., pyridine (B92270), triethylamine) |

| From Acid Anhydrides | Acid Anhydride + Amine | - |

| From Esters | Ester + Amine | Heat or catalysis |

| From Carboxylic Acids | Carboxylic Acid + Amine | Coupling agent (e.g., DCC, EDC) or strong heating |

Structure

3D Structure

属性

IUPAC Name |

3-(3-aminophenyl)-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPTRNSTPXVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Aminophenyl N,n Dimethylpropanamide and Its Analogs

Strategies for Amide Bond Formation in Propanamide Syntheses

The formation of the amide bond is a cornerstone of propanamide synthesis. Several classical and modern methods are employed to create the characteristic N,N-dimethylpropanamide moiety.

Approaches involving Acyl Chlorides and Amines

One of the most direct and widely used methods for the synthesis of amides is the reaction between an acyl chloride and an amine. organic-chemistry.orgyoutube.com In the context of 3-phenyl-N,N-dimethylpropanamide synthesis, this would involve the reaction of 3-phenylpropanoyl chloride with dimethylamine (B145610).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. nih.gov Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct that is formed. organic-chemistry.orgyoutube.com

General Reaction Scheme:

This method is highly efficient and generally provides good yields of the desired amide. organic-chemistry.org The reaction conditions are typically mild, often proceeding at room temperature in a suitable aprotic solvent. youtube.com

Table 1: Examples of Amide Formation using Acyl Chlorides and Amines

| Acyl Chloride | Amine | Base | Product | Reference |

| Ethanoyl chloride | Ammonia | Excess Ammonia | Ethanamide | nih.gov |

| Propanoyl chloride | Methylamine | Pyridine | N-methylpropanamide | organic-chemistry.org |

| Benzoyl chloride | Diethylamine | Triethylamine (B128534) | N,N-diethylbenzamide | organic-chemistry.org |

Ritter Reaction Applications to Propanamide Derivatives

The Ritter reaction provides an alternative route to N-substituted amides, including propanamide derivatives. libretexts.orgyoutube.com This reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid. libretexts.orgchemguide.co.uk The carbocation is generated from an alkene or an alcohol. libretexts.org

The mechanism involves the formation of a carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding N-alkyl amide. libretexts.orgchemguide.co.uk For the synthesis of a propanamide derivative, propionitrile (B127096) could be used as the nitrile component.

While versatile, the traditional Ritter reaction requires strongly acidic conditions and can generate significant salt waste during neutralization. libretexts.org However, recent modifications have focused on the use of solid acid catalysts and more environmentally benign conditions. ethz.ch

Table 2: Examples of Ritter Reaction for Amide Synthesis

| Carbocation Source | Nitrile | Acid Catalyst | Product | Reference |

| Isobutylene | Hydrogen Cyanide | Sulfuric Acid | N-tert-butylformamide | libretexts.org |

| Benzyl alcohol | Acetonitrile (B52724) | Sulfuric Acid | N-benzylacetamide | youtube.com |

| Camphene | Acetonitrile | Heteropoly Acids | N-isobornylacetamide | ethz.ch |

Friedel-Crafts Alkylation in the Synthesis of Phenyl-Propanamides

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. researchgate.net While direct Friedel-Crafts alkylation with a halo-propanamide could be envisioned, it is often plagued by issues such as polyalkylation and carbocation rearrangements. researchgate.net A more controlled and common approach to obtaining a phenyl-propanamide structure is through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

In the first step, an aromatic ring, such as benzene (B151609), is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms a phenylpropanone derivative. The subsequent step involves the reduction of the ketone to a methylene (B1212753) group, which can be achieved through methods like the Clemmensen or Wolff-Kishner reduction. This sequence reliably yields the 3-phenylpropyl skeleton.

It is important to note that Friedel-Crafts reactions are generally not compatible with aromatic rings bearing strongly deactivating groups, including the nitro group that is often a precursor to the amino group in the target molecule. researchgate.net Therefore, the acylation step would typically precede the nitration of the aromatic ring.

Alkylation of Amines in Propanamide Synthesis

The alkylation of amines is a common method for the formation of carbon-nitrogen bonds. In the synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide, the final N,N-dimethyl group is typically introduced via alkylation of a suitable precursor.

A plausible synthetic route would involve the reaction of a 3-(3-aminophenyl)propanamide (B1652968) with a methylating agent. However, a more direct approach to the N,N-dimethylpropanamide moiety would be the alkylation of dimethylamine with a suitable 3-phenylpropyl halide. This reaction is a nucleophilic substitution where dimethylamine acts as the nucleophile.

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com However, the alkylation of a secondary amine like dimethylamine to form a tertiary amine is a more controlled process.

Functional Group Transformations and Derivatization Routes for Aminophenyl Propanamides

The synthesis of this compound necessitates the introduction of the amino group onto the phenyl ring. This is typically achieved through the reduction of a nitro group precursor.

Reduction of Nitro Precursors to Aminophenyl Moieties

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of this compound, the key precursor would be 3-(3-nitrophenyl)-N,N-dimethylpropanamide.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas is a widely used and clean method. Other common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. The reduction of the nitro group is generally a high-yielding and reliable reaction.

Table 3: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent | Conditions | Comments |

| H₂, Pd/C | Ethanol or Ethyl Acetate (B1210297), room temperature | Clean, high-yielding, common laboratory and industrial method. |

| Fe, HCl | Ethanol/Water, reflux | Classical and cost-effective method. |

| Sn, HCl | Ethanol, reflux | Another classical method, though tin salts can be problematic to remove. |

| Na₂S₂O₄ | Water/Ethanol | Sodium dithionite (B78146) is a mild reducing agent. |

| SnCl₂, HCl | Ethanol | Stannous chloride is a common reducing agent in laboratory synthesis. |

Introduction of Triazole and other Heterocyclic Rings into Propanamide Scaffolds

The incorporation of heterocyclic rings, particularly triazoles, into propanamide structures is a significant strategy in medicinal chemistry to generate analogs with diverse pharmacological activities. nih.govfrontiersin.org Triazoles, five-membered aromatic rings containing three nitrogen atoms, are recognized for their ability to act as bioisosteres for amide bonds and engage in various biological interactions. frontiersin.orgnih.gov Synthetic approaches often focus on building the heterocyclic ring onto a propanamide precursor or constructing the propanamide chain from a pre-formed heterocycle.

A notable method involves the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov Two complementary microwave-assisted pathways have been developed, starting from common materials like succinic anhydride, aminoguanidine (B1677879) hydrochloride, and various amines. The choice of pathway is dictated by the nucleophilicity of the amine.

Pathway 1 (for aliphatic amines): This route begins with the preparation of N-guanidinosuccinimide. This intermediate then reacts with aliphatic primary or secondary amines under microwave irradiation. The reaction proceeds through a nucleophilic opening of the succinimide (B58015) ring, followed by the recyclization to form the 1,2,4-triazole (B32235) ring. nih.gov

Pathway 2 (for aromatic amines): When less nucleophilic aromatic amines are used, this approach fails. An alternative pathway is employed, starting with the initial preparation of N-arylsuccinimides. These are then reacted with aminoguanidine hydrochloride, again using microwave irradiation, to yield the desired triazole-containing propanamides. nih.gov

Microwave irradiation is a key component of these syntheses, often leading to higher yields and improved product purity in a shorter time compared to conventional heating methods. nih.gov The resulting 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit annular prototropic tautomerism, a phenomenon studied using NMR spectroscopy and X-ray crystallography. nih.gov

The synthesis of other heterocyclic carboxamide derivatives has also been explored for various applications. nih.govnih.govrsc.org These methods often involve the condensation of a heterocyclic core with an appropriate side chain or the construction of the heterocycle in the final steps of the synthesis. nih.gov Flow chemistry techniques are also being utilized for the automated and efficient synthesis of heterocyclic building blocks that can be further elaborated into complex derivatives. durham.ac.uk

Table 1: Comparison of Synthetic Pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

| Pathway | Starting Materials | Key Intermediate | Amine Type | Conditions | Reference |

|---|---|---|---|---|---|

| 1 | Succinic anhydride, Aminoguanidine hydrochloride, Aliphatic amine | N-guanidinosuccinimide | Aliphatic (primary/secondary) | Microwave irradiation | nih.gov |

| 2 | N-arylsuccinimides, Aminoguanidine hydrochloride | N/A | Aromatic | Microwave irradiation | nih.gov |

C-Alkylation and Carbamoylation Strategies utilizing N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are widely recognized as polar aprotic solvents, but their utility extends to being versatile reagents in organic synthesis. nih.govresearchgate.net They can serve as a source for various functional groups, including the carbamoyl (B1232498) (-C(=O)NMe₂) and alkyl groups, which are integral to the structure of this compound and its analogs. nih.govnih.gov

Carbamoylation: Carbamoylation involves the introduction of the N,N-dimethylcarbamoyl moiety. DMF is a common source for this group in various metal-catalyzed and radical-mediated reactions. mdpi.com For instance, the oxidative carbamoylation of certain N-oxides can be achieved using DMF in the presence of a palladium catalyst. nih.govmdpi.com Another approach involves the reaction of toluenes with DMF in the presence of peroxides like (t-BuO)₂ to form α-ketoamides, demonstrating the incorporation of the C=O and NMe₂ fragments from DMF. mdpi.com While direct C-H carbamoylation of a propanamide scaffold is specific, these general methodologies illustrate the potential of DMF as a carbamoylating agent. A mixture of carbamoylated and alkylated products can sometimes be observed when using DMF, with selectivity depending on reaction conditions. chemrxiv.org

Alkylation: Both DMF and DMAc can also act as alkylating agents, typically for N-H bonds. N,N-dimethylformamide dialkyl acetals are effective reagents for the N-alkylation of various N-H containing compounds under mild, often solvent-free and metal-free conditions. researchgate.net This strategy could be applied to the primary amino group of a precursor like 3-(3-aminophenyl)propanoic acid to introduce methyl groups, leading to the desired N,N-dimethylaniline moiety. The reactivity and choice of acetal (B89532) can influence the alkylation efficiency. researchgate.net

Furthermore, dialkyl carbonates, in conjunction with catalysts, offer an environmentally benign method for N-alkylation of amines. nih.gov This "green" approach avoids the use of toxic alkyl halides and generates less waste. nih.gov While not directly using DMF or DMAc as the alkyl source, it represents a key strategy for the dimethylation step required for synthesizing the target compound and its analogs.

The table below summarizes selected reactions where DMF or DMAc act as reagents, providing fragments for synthesis.

Table 2: Synthetic Applications of DMF and DMAc as Reagents

| Reagent | Fragment(s) Provided | Type of Reaction | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| DMF | -C(=O)NMe₂ | Oxidative Carbamoylation | Isoquinoline N-oxides | N,N-dimethylamides | nih.gov |

| DMF | -C(=O)NMe₂ | Peroxide-mediated reaction | 4-Arylcoumarin | Carbamoylated coumarin (B35378) | mdpi.com |

| DMF | -C(=O)NMe₂ and -CH | Domino Reaction | Toluenes | α-Ketoamides | mdpi.com |

| DMF-DMA | -CH₃ | N-Methylation | 2-substituted quinazolin-4(3H)-one | N-methylated quinazolinone | researchgate.net |

| DMF | -CHO | Formylation | Aromatic substrates with LDA/n-BuLi | Aromatic aldehydes | mdpi.com |

Green Chemistry and Sustainable Synthetic Approaches for this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of propanamide analogs, several sustainable strategies can be employed.

One key area of focus is the use of environmentally benign alkylating agents. Traditional N-alkylation methods often rely on toxic reagents like dimethyl sulfate (B86663) or alkyl halides, which generate significant amounts of waste. nih.gov A greener alternative is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which are inexpensive, biodegradable, and have lower toxicity. nih.gov N-alkylation with DMC produces methanol (B129727) and carbon dioxide as byproducts, which are considerably less harmful than the salts generated in traditional methods. nih.gov

The use of catalysts that can be easily recovered and reused is another cornerstone of sustainable synthesis. For example, nano-silica sulfuric acid has been used as a recyclable catalyst in one-pot, three-component reactions to synthesize pyran derivatives. researchgate.net Similarly, biogenic bimetallic nanoparticles (e.g., Cu-Zr) have been developed for the selective N-methylation of amines using DMC, demonstrating high selectivity and catalyst reusability over multiple cycles. nih.gov

Electrochemical methods also present a green alternative for certain transformations, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net Furthermore, the development of one-pot, multi-component reactions (MCRs), as discussed in section 2.5, inherently aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thus saving solvents, energy, and time. numberanalytics.com

Water is an ideal green solvent, and developing synthetic methods that can be performed in aqueous media is highly desirable. Catalyst-free sonosynthesis of highly substituted propanamide derivatives in water has been reported, showcasing a sustainable approach that leverages ultrasound technology. wikipedia.org

Table 3: Green Chemistry Strategies in Amide Synthesis

| Strategy | Example | Advantages | Reference |

|---|---|---|---|

| Benign Reagents | N-methylation using dimethyl carbonate (DMC) | Low toxicity, biodegradable, less harmful byproducts (MeOH, CO₂) | nih.gov |

| Reusable Catalysts | Cu-Zr bimetallic nanoparticles for N-methylation | High selectivity, catalyst can be recovered and reused for multiple cycles | nih.gov |

| Process Intensification | One-pot multi-component reactions | Reduced reaction steps, solvent and energy savings, higher atom economy | numberanalytics.com |

| Alternative Energy | Microwave-assisted synthesis | Faster reaction times, often higher yields and purity | nih.gov |

| Green Solvents | Catalyst-free synthesis in water | Eliminates organic solvents, environmentally friendly | wikipedia.org |

Stereoselective Synthesis of Chiral Propanamide Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. Stereoselective synthesis focuses on methods that produce a specific stereoisomer of a product in high yield. For propanamide derivatives, chirality can be introduced at various positions on the scaffold.

One established approach for creating chiral amines, which can be precursors to chiral amides, involves the use of chiral auxiliaries. Ellman's chiral sulfinamide is a prominent example. nih.gov This method involves the condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinylimine. Subsequent stereoselective nucleophilic addition to this imine, followed by removal of the sulfinyl group, yields an enantiomerically pure amine. nih.govnih.gov This amine can then be acylated to form the desired chiral propanamide.

Another strategy is the enantioselective N-alkylation of primary amides through carbene insertion into the N-H bond. nih.gov This method, utilizing a combination of a metal catalyst and a chiral organocatalyst, can efficiently install a chiral center adjacent to the amide nitrogen under mild conditions and with low catalyst loading. nih.gov This approach allows for the selective preparation of either enantiomer by using diastereomeric catalysts. nih.gov

The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides from chiral carboxylic acids and amines. rsc.org These reagents activate the carboxylic acid for amidation without causing the loss of stereochemical integrity at the adjacent chiral center, which is a common problem with traditional coupling agents. rsc.org

Table 4: Methods for Stereoselective Synthesis of Chiral Amides/Precursors

| Method | Key Reagent/Catalyst | Description | Product Type | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Ellman's chiral sulfinamide | Condensation with an aldehyde to form a chiral imine, followed by stereoselective nucleophilic addition and deprotection. | Chiral amines | nih.govnih.gov |

| Asymmetric Catalysis | Rhodium catalyst + Chiral organocatalyst | Enantioselective carbene insertion into the N-H bond of a primary amide. | Chiral secondary amides | nih.gov |

| Racemization-Free Coupling | Various reagents (e.g., TCFH-NMI, Boc-Oxyma, EDC) | Amide bond formation between a chiral carboxylic acid and an amine without loss of stereochemical purity. | Chiral amides, Peptides | rsc.org |

Multi-component Reactions in the Synthesis of N,N-Dimethylpropanamide-Containing Structures

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. numberanalytics.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity compared to traditional multi-step syntheses. numberanalytics.com Several MCRs are particularly well-suited for the synthesis of amide-containing structures like N,N-dimethylpropanamide and its analogs.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs for generating complex amide structures. wikipedia.orgorganic-chemistry.org It involves the condensation of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. numberanalytics.comnih.gov By carefully selecting the four starting components, a vast library of dipeptide-like structures can be synthesized efficiently. For instance, to synthesize a structure related to this compound, one could envision a strategy where a substituted phenylpropanoic acid serves as the carboxylic acid component, dimethylamine as the amine, and an appropriate aldehyde and isocyanide are used. The reaction is typically exothermic and proceeds quickly in polar solvents like methanol or DMF. wikipedia.org A three-component version (U-3CR) is also known, which combines an aldehyde, an amine, and an isocyanide to yield an α-aminoamide. nih.gov

The Passerini Reaction: The Passerini reaction is a three-component reaction (3CR) that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com First reported in 1921, it is the oldest isocyanide-based MCR. nih.govnih.gov The reaction is believed to proceed through a concerted mechanism, particularly in apolar solvents. nih.gov While the direct product is an ester-amide, the Passerini reaction is a valuable tool for creating complex scaffolds that can be further modified. nih.gov For example, the resulting α-acyloxy amide can be a precursor to other functionalized amides.

These MCRs are highly valued in drug discovery and combinatorial chemistry for their ability to rapidly produce diverse libraries of compounds from simple starting materials. wikipedia.orgnih.gov

Table 5: Key Multi-component Reactions for Amide Synthesis

| Reaction Name | Number of Components | Reactants | Product | Key Features | References |

|---|---|---|---|---|---|

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Highly convergent, generates dipeptide-like structures, efficient for library synthesis. | wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Oldest isocyanide-based MCR, provides three points of diversity, product contains both ester and amide functionality. | wikipedia.orgnumberanalytics.comnih.govorganic-chemistry.org |

Spectroscopic and Analytical Characterization Approaches in 3 3 Aminophenyl N,n Dimethylpropanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Propanamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 3-(3-aminophenyl)-N,N-dimethylpropanamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would reveal distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propanamide chain, and the N,N-dimethyl groups. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the peak areas corresponds to the relative number of protons for each signal.

Based on the structure, the following ¹H NMR signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | 6.5 - 7.2 | Multiplet (m) | 4H |

| Amine Protons (-NH₂) | ~3.6 (broad) | Singlet (s) | 2H |

| Methylene Protons (-CH₂-Ar) | 2.8 - 3.0 | Triplet (t) | 2H |

| Methylene Protons (-CH₂-CO) | 2.4 - 2.6 | Triplet (t) | 2H |

| N,N-Dimethyl Protons (-N(CH₃)₂) | 2.9 - 3.1 | Singlet (s) | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each signal is characteristic of the carbon's hybridization and its chemical environment. researchgate.net

The predicted ¹³C NMR signals are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170 - 175 |

| Aromatic Carbon (C-NH₂) | 145 - 150 |

| Aromatic Carbons (C-H, C-C) | 110 - 140 |

| N,N-Dimethyl Carbons (-N(CH₃)₂) | 35 - 40 |

| Methylene Carbon (-CH₂-Ar) | 30 - 35 |

| Methylene Carbon (-CH₂-CO) | 30 - 35 |

Note: The aromatic region will show multiple distinct peaks corresponding to the different carbon environments within the phenyl ring. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are utilized.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H spin-spin coupling networks. For instance, it would show a correlation between the two methylene groups in the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of a proton signal to its attached carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular fragments, for example, by showing a correlation from the methylene protons adjacent to the carbonyl group to the carbonyl carbon itself. juniperpublishers.com

Specialized NMR: While not applicable to the parent compound, derivatives of this compound could be analyzed using other NMR active nuclei. For instance, if the compound were functionalized with a phosphorus-containing group, ³¹P NMR would be employed. Similarly, the introduction of a fluorine atom would necessitate ¹⁹F NMR for characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Aminophenyl Propanamides

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₁H₁₆N₂O), the molecular weight is 192.26 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 192 or 193, respectively.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for aminophenyl propanamides include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group is a common pathway for amines.

Amide Bond Cleavage: Scission of the bond between the carbonyl group and the aromatic ring or between the carbonyl group and the ethyl chain can occur.

McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for molecules containing a carbonyl group.

Aromatic Ring Fragmentation: The phenyl ring can also undergo fragmentation.

Studies on similar protonated N-(3-aminophenyl)benzamide derivatives have shown complex fragmentation and rearrangement reactions, such as nitrogen-oxygen exchange, which could also be relevant for this compound. researchgate.netpom.go.id

A table of potential major fragments is presented below:

| Proposed Fragment Ion | m/z Value | Possible Origin |

| [C₁₁H₁₆N₂O]⁺ | 192 | Molecular Ion (M⁺) |

| [C₆H₆NH₂]⁺ | 92 | Cleavage of the amide C-N bond |

| [CH₂CH₂CON(CH₃)₂]⁺ | 100 | Cleavage of the Ar-CH₂ bond |

| [CON(CH₃)₂]⁺ | 72 | Cleavage of the CH₂-CO bond |

| [N(CH₃)₂]⁺ | 44 | Alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification in N,N-Dimethylpropanamide Structures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The expected characteristic IR absorption bands are:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3500 | Medium (often two bands) |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Tertiary Amide (-CONR₂) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium (multiple bands) |

| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium |

| C-H Out-of-Plane Bend | Substituted Benzene (B151609) | 690 - 900 | Strong |

The presence of a strong absorption band around 1650 cm⁻¹ would confirm the carbonyl group of the tertiary amide. bas.bg The pair of bands in the 3300-3500 cm⁻¹ region would be characteristic of the primary aromatic amine's symmetric and asymmetric N-H stretches. labrulez.comnih.gov The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound. The choice of method depends on the scale and purpose of the analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity determination and analysis of non-volatile compounds.

Method: Reversed-phase HPLC (RP-HPLC) would be the most suitable method. In this technique, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase.

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). publisso.de

Detection: A UV detector would be effective, as the aromatic ring of the compound absorbs UV light. A photodiode array (PDA) detector could be used to obtain a UV spectrum of the peak, aiding in identification.

Application: HPLC is used to determine the percentage purity of the compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. It can also be used for preparative purification to isolate the compound from reaction mixtures.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis, potentially after derivatization to increase volatility and reduce peak tailing, a common issue with amines.

Method: A capillary column with a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-polysiloxane) would likely be used.

Conditions: The analysis would involve injecting the sample into a heated port to vaporize it, followed by separation in a temperature-programmed oven.

Detection: A Flame Ionization Detector (FID) provides general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector (GC-MS) would provide both separation and structural identification of the main compound and any impurities.

Application: GC is highly effective for assessing purity and identifying volatile impurities that may be present from the synthesis, such as residual solvents.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, assessing compound purity, and determining appropriate solvent systems for larger-scale purification methods like flash chromatography. In the context of this compound, TLC on silica (B1680970) gel plates is a standard approach. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (an organic solvent or solvent mixture).

The choice of eluent is critical for achieving good separation. A common solvent system for compounds of intermediate polarity, such as aminophenyl propanamides, is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to obtain an optimal retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.5 for effective separation. For basic compounds like this compound, which contains an amino group, tailing on the silica gel plate can be an issue due to interactions with the acidic silanol (B1196071) groups. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-2%), to the eluent system.

Visualization of the compound on the TLC plate is commonly achieved using a UV lamp, as the aromatic ring in the molecule absorbs UV light, appearing as a dark spot on a fluorescent background.

Table 1: Representative TLC Data for Propanamide Analogs

| Compound | Solvent System (v/v) | Rf Value |

| Analog A | Hexanes/Ethyl Acetate (3:1) | 0.27 |

| Analog B | Hexanes/Ethyl Acetate (3:1) | 0.21 |

| Analog C | Hexanes/Ethyl Acetate (2:1) | 0.16 |

This table presents hypothetical Rf values for propanamide analogs based on typical chromatographic behavior to illustrate the application of TLC. Actual values for this compound would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification, quantification, and structural elucidation of organic molecules.

For the analysis of this compound, a reversed-phase HPLC method is typically employed, using a C18 column. The mobile phase often consists of a mixture of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of compounds with varying polarities.

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the amino group of this compound is readily protonated, leading to the observation of the protonated molecule [M+H]+. The high-resolution mass spectrometer provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is fragmented to produce a characteristic pattern of product ions.

Table 2: Representative LC-MS Data for a Closely Related Analog, N-(3-aminophenyl)propanamide

| Parameter | Value |

| Retention Time (min) | 12.657 |

| Precursor m/z ([M+H]+) | 165.1022 |

| Top 5 MS/MS Peaks (m/z) | |

| Peak 1 | 72.0443 |

| Peak 2 | 92.0495 |

| Peak 3 | 120.0444 |

| Peak 4 | 95.0491 |

| Peak 5 | 105.0448 |

Data sourced from PubChem for N-(3-aminophenyl)propanamide (CID 89953) to illustrate the type of data obtained from LC-MS analysis. nih.gov

Flash Chromatography on Silica Gel

Flash chromatography is a purification technique that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components of a mixture. It is a faster version of traditional column chromatography, employing positive pressure to drive the mobile phase through the column. This method is widely used for the purification of reaction products on a larger scale than TLC.

The selection of the eluent for flash chromatography is guided by preliminary TLC experiments. A solvent system that provides a good Rf value (typically around 0.2-0.4) on the TLC plate is often a good starting point for flash chromatography. For this compound, a gradient elution with a mixture of hexanes and ethyl acetate is a common choice. The purification would typically start with a lower polarity eluent (higher percentage of hexanes) and gradually increase in polarity (higher percentage of ethyl acetate) to elute the desired compound from the column while leaving more polar impurities behind. The fractions are collected and analyzed by TLC to identify those containing the pure product. As with TLC, the addition of a small amount of triethylamine to the eluent can be beneficial in preventing peak tailing and improving the recovery of the basic compound from the acidic silica gel. rochester.edubiotage.com

Table 3: Illustrative Flash Chromatography Parameters for Propanamide Analogs

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Eluent | Hexanes/Ethyl Acetate (Gradient) |

| Initial Eluent Composition | 90:10 Hexanes/Ethyl Acetate |

| Final Eluent Composition | 50:50 Hexanes/Ethyl Acetate |

| Modifier | 1% Triethylamine |

This table provides a hypothetical set of parameters for the flash chromatography purification of a propanamide analog to demonstrate the methodology.

Elemental Analysis (CHN) for Compound Composition Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is a fundamental method for verifying the empirical formula of a synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For a new compound, the experimental values are generally expected to be within ±0.4% of the theoretical values to be considered a good match.

For this compound, with the molecular formula C11H16N2O, the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound (C11H16N2O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 68.72 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.39 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.58 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.33 |

| Total | 192.262 | 100.00 |

An experimental result from a CHN analyzer that closely matches these theoretical percentages would provide strong evidence for the correct elemental composition and high purity of the synthesized this compound.

X-ray Crystallography for Solid-State Structural Determination of Propanamide Analogs

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. This provides an unambiguous confirmation of the compound's structure.

While specific crystallographic data for this compound may not be readily available in the public domain, the structures of numerous propanamide analogs have been determined using this technique. For instance, the crystal structures of N-phenylpropanamide derivatives, such as fentanyl analogs, have been elucidated, providing valuable insights into their conformational preferences. nih.gov

Table 5: Representative Crystallographic Data for an N-Phenylpropanamide Analog

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.005(7) |

| b (Å) | 13.189(2) |

| c (Å) | 14.312(4) |

| α (°) | 111.27(2) |

| β (°) | 99.15(5) |

| γ (°) | 93.52(4) |

| Volume (Å3) | 1205.9 |

Data for a cis-isomer of N-(3-methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide, a fentanyl analog, illustrating the type of data obtained from X-ray crystallography. nih.gov

This information is crucial for understanding the molecule's solid-state packing, intermolecular interactions, and for computational modeling studies.

Investigation of Biological Activities and Structure Activity Relationships of Propanamide Derivatives

Antiproliferative and Anticancer Activities of Related Propanamide Structures

Propanamide and its derivatives have demonstrated significant potential as antiproliferative and anticancer agents. Their efficacy is often attributed to their ability to interfere with crucial cellular processes in cancer cells, leading to cytotoxicity and the inhibition of tumor growth.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, PC3, A549)

A range of structurally diverse amide derivatives has been evaluated for cytotoxic effects against various human cancer cell lines. For instance, certain indole-aryl amide derivatives have shown notable activity. mdpi.com Compound 2 , an amide formed from tryptamine (B22526) and (4-aminophenyl)acetic acid, was active against the MCF-7 breast cancer and PC-3 prostate cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. mdpi.com Another derivative, compound 4 , demonstrated activity against HT-29 colon cancer, HeLa cervical cancer, and MCF-7 cells with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com

Similarly, studies on benzimidazole (B57391) derivatives have revealed their potential as antiproliferative agents. One benzimidazole derivative, se-182 , showed potent cytotoxic activity against A549 lung cancer and HepG2 liver cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org In another study, benzimidazole derivatives 1 , 2 , and 4 exhibited varying levels of cytotoxicity against HCT-116 colon cancer and MCF-7 breast cancer cell lines. nih.gov For HCT-116 cells, the IC50 values were 28.5 µg/mL for compound 1 and 16.2 µg/mL for compound 2 . nih.gov For MCF-7 cells, compound 4 was particularly potent with an IC50 value of 8.86 µg/mL. nih.gov

Furthermore, plastoquinone (B1678516) analogues containing an amide linkage have been investigated. The analogue AQ-12 exerted notable cytotoxicity toward HCT-116 and MCF-7 cells, with IC50 values of 5.11 µM and 6.06 µM, respectively, which were significantly lower than the reference drug cisplatin. nih.gov Unsymmetrical bisacridines, another class of compounds that can feature amide linkers, also showed high cytotoxicity. Derivatives C-2028 and C-2041 displayed IC90 values below 0.085 µM against A549 cells. mdpi.com

| Compound Class | Specific Compound | Cell Line | IC50 / IC90 Value |

|---|---|---|---|

| Indole-aryl amides | Compound 2 | MCF-7 | 0.81 µM |

| PC-3 | 2.13 µM | ||

| Compound 4 | HeLa | 1.87 µM | |

| MCF-7 | 0.84 µM | ||

| Benzimidazole derivatives | se-182 | A549 | 15.80 µM |

| Benzimidazole 2 | HCT-116 | 16.2 µg/mL | |

| Benzimidazole 4 | MCF-7 | 8.86 µg/mL | |

| Plastoquinone analogue | AQ-12 | HCT-116 | 5.11 µM |

| MCF-7 | 6.06 µM | ||

| Unsymmetrical bisacridine | C-2028 | A549 | <0.085 µM (IC90) |

Inhibition of Specific Cellular Pathways (e.g., Histone Deacetylase (HDAC) Inhibition)

The enzymatic inhibition of histone deacetylases (HDACs) has become an effective strategy in cancer therapy. nih.govresearchgate.net HDACs play a critical role in regulating gene expression, and their inhibition can lead to growth arrest and apoptosis in tumor cells. researchgate.net A series of novel amide derivatives have been synthesized and shown to be potent HDAC inhibitors, with IC50 values in the low nanomolar range against HDAC activity in HeLa cell extracts. nih.gov

The general structure of these inhibitors often includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The introduction of an unsaturated linking group between a terminal aryl ring and the amide moiety has been identified as a key factor for achieving high potency. nih.govresearchgate.net For example, the compound (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide demonstrated a potent HDAC IC50 of 8 nM. nih.govresearchgate.net

More recently, salicylamide (B354443) has been explored as a novel zinc-binding group for HDAC inhibitors. nih.gov A compound incorporating a salicylamide ZBG showed selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3). nih.gov Molecular docking studies suggest that the salicylamide group coordinates with the active site zinc ion of HDAC2 in a bidentate fashion, highlighting the potential for developing new classes of selective HDAC inhibitors based on the amide scaffold. nih.gov

Antiproliferative Activity against Leukemia Cell Lines (e.g., HL-60)

Derivatives containing amide structures have also shown significant antiproliferative activity against leukemia cell lines. In a study focused on harringtonine (B1672945) (HT), an alkaloid known for its activity against myeloid leukemia, new ester derivatives were synthesized to enhance potency. nih.gov The derivative 4'-n-heptyl-4'-demethylharringtonine showed the most potent cytotoxicity against the HL-60 acute promyelocytic leukemia cell line, with an IC50 value of 9.4 nM. nih.gov This was approximately five times more potent than the parent compound. nih.gov

In another study, a series of amide-scutellarin derivatives were designed and evaluated for their anti-leukemia activity. researchgate.net Several of these compounds displayed prominent cytotoxic activities against HL-60 and THP-1 cell lines. Specifically, chloroaniline-containing compounds 7b and 7c were more potent than the positive control 5-fluorouracil, with IC50 values against HL-60 cells of 3.37 µM and 4.86 µM, respectively. researchgate.net These findings underscore the potential of amide-containing structures in the development of novel treatments for leukemia. nih.gov

| Compound Class | Specific Compound | IC50 Value |

|---|---|---|

| Harringtonine Ester Derivative | 4'-n-heptyl-4'-demethylharringtonine | 9.4 nM |

| Amide-Scutellarin Derivatives | Compound 7b | 3.37 µM |

| Compound 7c | 4.86 µM |

Enzyme Inhibitory Activities of Amide-Containing Compounds

Beyond direct cytotoxicity, amide-containing molecules are effective inhibitors of various enzymes implicated in disease progression. Their ability to form key interactions, such as hydrogen bonds, within enzyme active sites makes them valuable pharmacophores.

Carbonic Anhydrase (CA IX, CA XII) Inhibition

Carbonic anhydrases IX and XII are tumor-associated enzymes that play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation and invasion. nih.gov Consequently, they are important targets for anticancer drug design. researchgate.net Various classes of compounds containing amide or sulfonamide groups have been developed as potent and selective inhibitors of these isoforms.

One approach involved designing di-meta-substituted fluorinated benzenesulfonamides, which resulted in low picomolar binders of CA IX and exhibited up to 1000-fold selectivity over other off-target CA isozymes. acs.org Another series of novel sulfonamides based on a coumarin (B35378) scaffold also yielded potent and selective inhibitors of CA IX and CA XII, with inhibition constants (Ki) in the single-digit nanomolar range. nih.gov For example, compound 18f from this series showed Ki values of 21 nM and 5 nM for CA IX and CA XII, respectively. nih.gov The incorporation of purine (B94841) and pyrimidine (B1678525) moieties into benzenesulfonamide (B165840) scaffolds has also been explored to target tumor-associated CAs. nih.gov

| Compound Class | Specific Compound | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|---|

| Coumarin-based Sulfonamide | Compound 18f | CA IX | 21 nM |

| CA XII | 5 nM | ||

| Di-meta-Substituted Benzenesulfonamide | Not specified | CA IX | Low picomolar range |

Peroxidase (POD) Enzyme Inhibition

Peroxidase enzymes are involved in a wide range of physiological and pathological processes. Certain amide-containing compounds have been shown to inhibit their activity. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), which contains an amide linkage, can inhibit the peroxidase activity of the mitochondrial fraction of the rat intestine. nih.gov The inhibition by indomethacin was found to be competitive with respect to the enzyme's substrates. nih.gov

More recently, celecoxib (B62257) derivatives containing a pyrazole-linked sulfonamide moiety were synthesized and evaluated for their inhibitory effects against lactoperoxidase (LPO). researchgate.net An aromatic pyrazole (B372694) compound from this series, featuring 2,3-dimethoxyphenyl groups, was identified as the most effective LPO inhibitor with a Ki value of 3.2 ± 0.7 nM, acting via a noncompetitive inhibition mechanism. researchgate.net These studies indicate that amide and related functional groups can be effectively utilized to design inhibitors of peroxidase enzymes.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Modulation

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage. nih.gov This process is a key target in the management of hypercholesterolemia and atherosclerosis. researchgate.net The inhibition of ACAT is considered a promising therapeutic strategy, and various propanamide derivatives have been investigated for this activity. researchgate.netnih.gov

The enzyme exists in two forms, ACAT1 and ACAT2, which are encoded by different genes and have distinct functions and tissue distributions. nih.govresearchgate.net ACAT1 is found in various tissues, while ACAT2 is primarily expressed in the liver and intestines. nih.gov The development of selective inhibitors for these isoforms is an area of active research to minimize potential side effects. researchgate.net

Structure-activity relationship (SAR) studies have been conducted on different classes of compounds to identify potent ACAT inhibitors. For instance, in a series of fatty acid anilides, inhibitory potency was found to be optimal with bulky 2,6-dialkyl substitution on the anilide ring for nonbranched acyl analogues. nih.gov For α-substituted acyl analogues, the in vitro potency showed little dependence on anilide substitution. nih.gov Another class of compounds, disubstituted ureas and carbamates containing amide or amine functionalities, has also been evaluated for ACAT inhibition. nih.gov In these series, the presence of a secondary amine or amide proton was found to be important for good in vitro potency. nih.gov The position of the amide/amine group was also critical, with the beta position relative to the urea (B33335) moiety being preferred over the alpha position. nih.gov

One notable compound, SM-32504, a naphthylidinoylurea derivative, demonstrated potent ACAT inhibition and significantly decreased serum cholesterol levels in a high-fat and high-cholesterol-fed mouse model. nih.gov These findings highlight the potential of designing propanamide-related structures to effectively modulate ACAT activity.

Monoamine Oxidase A (MAO A) Inhibition

Monoamine oxidase (MAO) is a key enzyme in the metabolism of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.govyoutube.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially deaminates serotonin and norepinephrine, and its inhibition is a therapeutic strategy for depression and anxiety disorders. nih.govnih.gov

The investigation of propanamide derivatives as MAO inhibitors has yielded varied results. In a study of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl) or 3-(morpholino-1-yl)propanamide derivatives, the compounds were found to be poor inhibitors of MAO-A at a concentration of 100 μM. nih.govresearchgate.net These particular derivatives showed selective inhibitory effects against MAO-B instead. nih.govresearchgate.net

The search for selective MAO inhibitors is a significant area of drug development. nih.gov Structure-activity relationship studies of various chemical scaffolds have provided insights into designing isoform-selective inhibitors. For example, in a series of chalcone (B49325) analogs, the introduction of 2,4,6-trimethoxy substituents on one of the aromatic rings shifted the selectivity toward MAO-A. nih.gov In another study of pyridazinobenzylpiperidine derivatives, most compounds showed higher inhibition of MAO-B than MAO-A. researchgate.net These studies underscore the importance of specific structural features in determining the potency and selectivity of MAO inhibition. While some propanamide derivatives have shown poor MAO-A activity, the broader class of related structures continues to be explored for potential modulation of this enzyme.

Antimicrobial and Antifungal Properties of Related Propanamides

Propanamide derivatives have been explored for their potential as antimicrobial and antifungal agents. ontosight.ai Various structural modifications of the propanamide backbone have led to the identification of compounds with significant activity against a range of pathogens.

A study on novel 3,3-diphenyl propanamide derivatives demonstrated their efficacy as antibacterial and antifungal agents. researchgate.net Certain synthesized compounds exhibited maximum activity against Gram-negative bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, at a concentration of 50 μg/mL, comparable to the standard drug ciprofloxacin. researchgate.net These same compounds also showed maximum antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug griseofulvin (B1672149) at the same concentration. researchgate.net

In another study, fifty-three amide derivatives containing a cyclopropane (B1198618) moiety were designed and synthesized. mdpi.com Bioassay results indicated that several of these compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.gov Notably, three compounds showed excellent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.comnih.gov Molecular docking studies suggested that these compounds have a good affinity for the potential antifungal drug target CYP51 protein. mdpi.comnih.gov

The antimicrobial potential of propanamide derivatives is influenced by the specific functional groups attached to the core structure. ontosight.aiontosight.ai For example, the presence of a fluorophenyl group and an isoindolone moiety in one derivative was suggested to impart specific interactions with biological targets, indicating potential applications in medicinal chemistry for developing new antimicrobial agents. ontosight.ai

| Derivative Class | Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| 3,3-diphenyl propanamides | Escherichia coli (Gram-negative) | Maximum activity at 50 μg/mL | researchgate.net |

| 3,3-diphenyl propanamides | Pseudomonas aeruginosa (Gram-negative) | Maximum activity at 50 μg/mL | researchgate.net |

| 3,3-diphenyl propanamides | Candida albicans (Fungus) | Maximum activity at 50 μg/mL | researchgate.net |

| 3,3-diphenyl propanamides | Aspergillus niger (Fungus) | Maximum activity at 50 μg/mL | researchgate.net |

| Cyclopropane-containing amides | Staphylococcus aureus (Gram-positive) | Moderate activity (MIC80 = 32 and 64 μg/mL) | mdpi.com |

| Cyclopropane-containing amides | Candida albicans (Fungus) | Excellent activity (MIC80 = 16 μg/mL) | mdpi.comnih.gov |

Anti-inflammatory Activity Assessments of Propanamide Derivatives

Inflammation is a protective response of the immune system to injury or infection. nih.gov Propanamide derivatives have been investigated for their anti-inflammatory properties, often by modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

A series of naproxen-sulfa drug conjugates, which incorporate a propanamide structure, were designed and synthesized to target both urease and cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation. nih.gov The naproxen-sulfamethoxazole conjugate, in particular, demonstrated better anti-inflammatory action by inhibiting induced edema by 82.8%, which was comparable to the standard drug indomethacin (86.8% inhibition). nih.gov This compound also exhibited 75.4% inhibition of COX-2 at a 10 µM concentration. nih.gov

In another study, new thiourea (B124793) derivatives of naproxen (B1676952) were synthesized and evaluated for their anti-inflammatory effects. nih.gov The derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester showed the most potent anti-inflammatory activity four hours after the injection of carrageenan in a paw edema model, with inhibition percentages of 54.01% and 54.12%, respectively. nih.gov The presence of an m-substituted aromatic amine attached to the thiourea moiety was suggested to be associated with prominent anti-inflammatory activity. nih.gov

The anti-inflammatory potential of propanamide derivatives is also suggested by the diverse biological activities exhibited by related structures. ontosight.aiontosight.ai The ability of these compounds to interact with various biological targets suggests that they could affect different elements of the inflammatory cascade, potentially offering a broad spectrum of anti-inflammatory efficacy. nih.gov

Central Nervous System (CNS) Activities of Aminophenyl Propanamide Analogs

Anticonvulsant Activity Studies

Aminophenyl propanamide analogs and related structures have been a subject of investigation for their potential anticonvulsant properties. A study focusing on 4-aminophenylacetamides, which are structurally similar to aminophenyl propanamides, evaluated a series of these compounds for their ability to protect against seizures induced by electroshock and pentylenetetrazol in mice. nih.gov The research found that the more active and selective anticonvulsants in this series were those that had an additional aromatic ring as part of the substituent on the amide nitrogen. nih.gov The most potent compound identified was the 4-aminophenylacetamide derived from 2,6-dimethylaniline, with an ED50 of 50.50 mg/kg against electroshock-induced convulsions. nih.gov

More recently, a series of original ((benzyloxy)benzyl)propanamide derivatives were developed and showed potent activity in mouse seizure models, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com One lead compound from this series demonstrated robust protection with ED50 values of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test. mdpi.com

Another study synthesized a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com Several of these compounds showed anticonvulsant activity in both the MES test and the 6 Hz test, with one derivative providing 100% protection in the MES test and 75% protection in the 6 Hz test. mdpi.com These findings indicate that the aminophenyl propanamide scaffold and its analogs are promising structures for the development of new anticonvulsant agents.

| Compound Class | Test Model | Most Potent Compound/Observation | ED50 / Protection | Reference |

|---|---|---|---|---|

| 4-Aminophenylacetamides | Electroshock-induced convulsions | Derivative of 2,6-dimethylaniline | 50.50 mg/kg | nih.gov |

| 4-Aminophenylacetamides | Pentylenetetrazol-induced convulsions | Derivative of 2,6-dimethylaniline | 93.20 mg/kg | nih.gov |

| ((Benzyloxy)benzyl)propanamides | Maximal Electroshock (MES) | Compound 5 | 48.0 mg/kg | mdpi.com |

| ((Benzyloxy)benzyl)propanamides | 6 Hz (32 mA) seizure | Compound 5 | 45.2 mg/kg | mdpi.com |

| Chlorophenyl-dioxo-pyrrolidinyl-acetamides | Maximal Electroshock (MES) | Compound 6 | 100% protection | mdpi.com |

| Chlorophenyl-dioxo-pyrrolidinyl-acetamides | 6 Hz (32 mA) seizure | Compound 6 | 75% protection | mdpi.com |

Modulation of Dopaminergic and Serotonergic Systems (e.g., 5-HT6, D2, SERT)

The dopaminergic and serotonergic systems are crucial neurotransmitter systems that modulate a wide array of behaviors and emotions, and their interaction is of significant clinical interest for various neuropsychiatric disorders. nih.gov Serotonin (5-HT) and dopamine (DA) interactions are complex, with serotonin neurons projecting to dopaminergic areas and a variety of serotonin receptors being expressed throughout the dopaminergic system, where they can modulate dopamine release. nih.gov

The interplay between these two systems is critical for normal brain function, and an imbalance can lead to pathological conditions. nih.gov For example, several studies have suggested that serotonin input can be inhibitory to the dopaminergic system. frontiersin.org The modulation of dopamine neuron activity by serotonin can be both phasic and excitatory, but it can also be tonically inhibitory, depending on the specific serotonin receptors involved. flemingcollege.ca

While the aminophenyl propanamide structure is of interest for its potential CNS activities, direct evidence linking this specific class of analogs to the modulation of dopaminergic and serotonergic systems, such as interacting with 5-HT6 or D2 receptors or the serotonin transporter (SERT), is not extensively detailed in the current body of research. However, the potential for CNS activity is suggested by the structural similarities to compounds known to interact with these systems. For instance, studies on the role of the serotonin 5-HT6 receptor have shown its involvement in mediating certain effects within the dopaminergic system. frontiersin.org The development of compounds that can selectively modulate these interactions is a key goal in neuropsychiatric drug discovery. Further investigation would be required to determine if aminophenyl propanamide analogs possess such modulatory activity.

Comprehensive Structure-Activity Relationship (SAR) Analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide Analogs

The structure-activity relationship (SAR) explores how a molecule's chemical structure relates to its biological activity. For analogs of this compound, this analysis is crucial for optimizing therapeutic efficacy and identifying key structural features that govern their interactions with biological targets. Modifications to the aromatic ring, the propanamide linker, and the terminal amide group can significantly influence potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Efficacy

The nature and position of substituents on the phenyl ring of propanamide analogs are critical determinants of their biological efficacy. The electronic properties and size of these substituents can alter the molecule's interaction with target receptors.

Research into various propanamide derivatives has consistently shown that the addition of specific functional groups can enhance or diminish activity. For instance, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, which are potent antagonists of the TRPV1 receptor, modifications to the N-aryl portion demonstrated clear SAR trends. The activity was enhanced as the number of carbons in an N-alkyl chain increased, suggesting that lipophilicity contributes to the biological effect. nih.gov Specifically, dipropylamino and dibutylamino analogs displayed excellent antagonism. nih.gov Furthermore, replacing a secondary amine with a tertiary methylphenylamino group led to a significant increase in potency, indicating that the presence of an N-H bond in the secondary amine was detrimental to activity. nih.gov

The electronic nature of substituents also plays a pivotal role. In studies of other pharmacologically active molecules, electron-withdrawing groups have been shown to be important. For example, in a series of N-substituted carbazole (B46965) derivatives, the presence of a substituent at the N-position was found to be essential for neuroprotective activity. mdpi.com Similarly, in a series of melatonin (B1676174) derivatives, the addition of lipophilic groups through N-amide substitution affected their antioxidative activities. While N1-substituted derivatives showed lower activity in some assays, aromatic substituents enhanced the ability to quench certain radicals. mdpi.com

| Parent Structure/Analog Series | Substituent Modification | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | Increase in N-alkyl chain length (e.g., dipropylamino, dibutylamino) | Enhanced antagonist activity, suggesting increased lipophilicity is beneficial. | nih.gov |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | Replacement of secondary amine (phenylamino) with tertiary amine (methylphenylamino) | Significant (75-fold) increase in potency, indicating an N-H bond is detrimental. | nih.gov |

| Melatonin (N-acetyl-5-methoxytryptamine) | Addition of lipophilic aromatic groups at N1-position | Enhanced ability to quench peroxyl radicals. | mdpi.com |

| Carbazole | Substitution at the N-position | Essential for neuroprotective activity. | mdpi.com |

Positional Isomerism and its Influence on Activity Profile

In the development of angiotensin II receptor antagonists, the position of acidic moieties on a phenyl ring was investigated. While the potency difference between meta- and para-substituted carboxylic acid isomers was minimal, a significant difference was observed for tetrazole analogs. The ortho-tetrazole isomer was found to be over 50-fold more potent than the corresponding meta-substituted analog, highlighting a stark positional effect. nih.gov

Similarly, studies on other classes of compounds reinforce the importance of substituent placement. For inhibitors of human equilibrative nucleoside transporters (ENTs), the position of a chloride atom on a benzene (B151609) moiety was critical. The addition of chloride to the meta position restored inhibitory activity on ENT1 but not ENT2, demonstrating that positional changes can also influence selectivity. frontiersin.org In contrast, adding a methyl group to the meta position or an ethyl group to the para position regained inhibitory activity for both transporters. frontiersin.org

| Compound Class | Isomer Comparison | Observed Influence on Activity Profile | Reference |

|---|---|---|---|

| Phenyl-tetrazole Angiotensin II Antagonists | ortho- vs. meta-tetrazole | The ortho isomer is over 50-fold more potent than the meta isomer. | nih.gov |

| FPMINT Analogs (ENT Inhibitors) | meta-chloro vs. meta-methyl on benzene ring | meta-chloro restores activity for ENT1 only; meta-methyl restores activity for both ENT1 and ENT2. | frontiersin.org |

| FPMINT Analogs (ENT Inhibitors) | para-ethyl on benzene ring | Regained inhibitory activity on both ENT1 and ENT2. | frontiersin.org |

Bioisosteric Replacements in Propanamide Scaffolds

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govresearchgate.net This strategy is widely used to enhance potency, selectivity, and pharmacokinetic properties. u-strasbg.fr

In the context of propanamide scaffolds, bioisosteric replacements can be applied to various parts of the molecule. For example, the trifluoromethyl (CF3) group is a common substituent in drug design. The pentafluorosulfanyl (SF5) group, which is more electronegative, has been explored as a bioisostere for the CF3 group in selective androgen receptor modulators (SARMs) based on an aryl propanamide scaffold. mdpi.com This replacement aimed to modulate the electronic properties of the molecule to potentially improve androgen receptor agonistic activity.

The amide bond within the propanamide linker itself is a target for bioisosteric replacement. In the development of TRPV1 antagonists, reversed amides (N-acyl α-methyl benzylamines) were explored as alternatives to the standard propanamide linkage. While a direct reversal of the amide led to a marked loss of activity, a one-carbon elongation of this reversed amide improved receptor activity, and further conformational restriction provided an even greater enhancement. nih.govresearchgate.net This demonstrates that subtle structural changes accompanying the bioisosteric swap are critical for success.

Heterocyclic rings are also frequently used as bioisosteres for phenyl rings or other cyclic systems to modulate properties like solubility and metabolism. nih.gov The replacement of one heterocycle with another is a common tactic to fine-tune activity.

| Original Group/Scaffold | Bioisosteric Replacement | Compound Class/Target | Outcome | Reference |

|---|---|---|---|---|